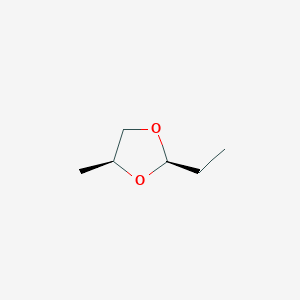
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one, commonly known as BB-22, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first synthesized in 2012 by a team of researchers at the University of Southern Denmark. BB-22 has gained attention in the scientific community due to its potential therapeutic applications, as well as its use as a research chemical.
Mechanism Of Action
BB-22 is a synthetic cannabinoid that acts on the cannabinoid receptors in the body. Specifically, it binds to the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. By binding to these receptors, BB-22 can modulate a variety of physiological processes, including pain sensation, inflammation, and immune function.
Biochemical And Physiological Effects
BB-22 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis, and to reduce pain in animal models of neuropathic pain. Additionally, BB-22 has been found to modulate immune function, and may have potential as an immunomodulatory agent.
Advantages And Limitations For Lab Experiments
BB-22 has several advantages as a research chemical. It is relatively easy to synthesize, and is stable under a variety of conditions. Additionally, it has been well-characterized in terms of its chemical and physical properties, making it a useful tool for researchers. However, like all research chemicals, BB-22 has limitations. Its effects on the human body are not well understood, and its potential side effects are not well characterized.
Future Directions
There are several potential future directions for research on BB-22. One area of interest is its potential as a therapeutic agent for inflammatory diseases and pain. Further studies are needed to fully characterize its effects in these areas. Additionally, BB-22 may have potential as an immunomodulatory agent, and further studies are needed to explore this possibility. Finally, BB-22 may have potential as a tool for understanding the endocannabinoid system, and further studies are needed to fully characterize its effects on this system.
Synthesis Methods
BB-22 can be synthesized using a multi-step process that involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one with 4-(bromomethyl)-1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with thioacetamide to obtain the final compound.
Scientific Research Applications
BB-22 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BB-22 has been found to have analgesic properties and may be useful in the treatment of pain.
properties
Product Name |
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one |
InChI |
InChI=1S/C19H18N2O3S/c22-16(13-7-8-17-18(12-13)24-10-9-23-17)6-3-11-25-19-20-14-4-1-2-5-15(14)21-19/h1-2,4-5,7-8,12H,3,6,9-11H2,(H,20,21) |
InChI Key |
KHGQROBXIPLOHN-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCSC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)

![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)

![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)






![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)
